3-chloro-4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
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Overview
Description
3-chloro-4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound featuring a sulfonamide group attached to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps:
Formation of the quinoline scaffold: : This is usually achieved through the Povarov reaction, which combines an arylamine, an aldehyde, and an alkene under acidic conditions.
Introduction of the sulfonamide group: : The sulfonamide functionality can be introduced via sulfonyl chloride intermediates and subsequent reaction with the amine.
Substitution reactions:
Industrial Production Methods
Industrial-scale production may involve optimized reaction conditions, such as:
Catalysts: : Utilizing acid catalysts for the Povarov reaction.
Solvents: : Solvents like dichloromethane or toluene to facilitate reactions.
Temperature control: : Precise temperature regulation to maximize yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: : It can be oxidized under strong conditions, potentially affecting the methoxy or chloro substituents.
Reduction: : Reduction might target the quinoline or sulfonamide groups.
Substitution: : Both the chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: : Nucleophiles like sodium methoxide or sodium amide.
Major Products
Oxidation: : Could lead to quinoline-oxide derivatives or modifications on the benzene ring.
Reduction: : Could yield partially hydrogenated quinoline derivatives.
Substitution: : Various substituted quinolines, depending on the nucleophile used.
Scientific Research Applications
3-chloro-4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has a broad range of applications in research:
Chemistry: : As a building block for more complex molecules in synthetic organic chemistry.
Biology: : Potential as a ligand in biochemical assays.
Medicine: : Investigated for its pharmacological properties, possibly as an antitumor or antimicrobial agent.
Industry: : Potential use in materials science, for developing new polymers or as a functional additive.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is subject to ongoing research:
Molecular Targets: : It may interact with enzymes or receptors, altering their activity.
Pathways Involved: : Could influence signal transduction pathways, leading to cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-methoxy-N-[1-(2-acetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide: : Differing by the presence of an acetyl group instead of a methoxyacetyl group.
4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide: : Lacking the chloro substituent.
Uniqueness
The compound’s unique combination of a sulfonamide group and a tetrahydroquinoline scaffold, coupled with chloro and methoxy substituents, distinguishes it from other similar compounds, potentially leading to different biological activities and chemical reactivities.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-12-19(23)22-9-3-4-13-5-6-14(10-17(13)22)21-28(24,25)15-7-8-18(27-2)16(20)11-15/h5-8,10-11,21H,3-4,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHXMEYSXGUIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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